molecular formula C10H11FO B13577496 1-(2-Fluoro-3-methylphenyl)propan-2-one

1-(2-Fluoro-3-methylphenyl)propan-2-one

Cat. No.: B13577496
M. Wt: 166.19 g/mol
InChI Key: SQORCNHJZGXOMP-UHFFFAOYSA-N
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Description

1-(2-Fluoro-3-methylphenyl)propan-2-one is a fluorinated aromatic ketone characterized by a propan-2-one backbone attached to a 2-fluoro-3-methylphenyl substituent. The compound’s structure combines electron-withdrawing (fluoro) and electron-donating (methyl) groups on the aromatic ring, creating a unique electronic environment that influences its physical properties and reactivity.

Key properties inferred from structurally similar compounds include a predicted density of ~1.06 g/cm³ and a boiling point of ~260°C, though exact values for 1-(2-Fluoro-3-methylphenyl)propan-2-one require experimental validation . The fluorine atom at the ortho position likely enhances thermal stability compared to non-fluorinated analogs, while the methyl group at the meta position may increase steric hindrance, affecting solubility and reaction kinetics.

Properties

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

1-(2-fluoro-3-methylphenyl)propan-2-one

InChI

InChI=1S/C10H11FO/c1-7-4-3-5-9(10(7)11)6-8(2)12/h3-5H,6H2,1-2H3

InChI Key

SQORCNHJZGXOMP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CC(=O)C)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoro-3-methylphenyl)propan-2-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-fluoro-3-methylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

Industrial production of 1-(2-Fluoro-3-methylphenyl)propan-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-3-methylphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-fluoro-3-methylbenzoic acid.

    Reduction: Formation of 1-(2-fluoro-3-methylphenyl)propan-2-ol.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Fluoro-3-methylphenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-3-methylphenyl)propan-2-one involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes or receptors. The ketone group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Analogous Compounds

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
1-(2-Fluoro-3-methylphenyl)propan-2-one 2-Fluoro, 3-methyl C₁₀H₁₁FO 166.19 (calculated) Predicted density: ~1.06 g/cm³
1-(4-Fluoro-3-methoxyphenyl)propan-2-one 4-Fluoro, 3-methoxy C₁₀H₁₁FO₂ 182.19 Boiling point: 260.8±25.0°C
1-(3-Methylphenyl)propan-2-one 3-Methyl C₁₀H₁₂O 148.20 Synthesized via Pd-catalyzed methods
1-(2-(Trifluoromethyl)phenyl)propan-2-one 2-Trifluoromethyl C₁₀H₉F₃O 202.18 CAS: 21235-67-6; used in drug synthesis
1-(Allyloxy)-3-(phenylsulfonyl)propan-2-one Allyloxy, phenylsulfonyl C₁₂H₁₄O₃S 238.30 High electrophilicity; ee: 95.4%

Key Observations:

  • Solubility: Sulfonyl-containing analogs (e.g., 1-(allyloxy)-3-(phenylsulfonyl)propan-2-one) exhibit higher polarity and solubility in organic solvents like DCM compared to the target compound .

Physicochemical Properties

  • Boiling Points: Fluorinated derivatives generally exhibit higher boiling points than non-fluorinated analogs. For example, 1-(4-Fluoro-3-methoxyphenyl)propan-2-one has a boiling point of ~260°C, while 1-(3-methylphenyl)propan-2-one (lacking fluorine) likely has a lower boiling point .
  • Density: The trifluoromethyl group in 1-(2-(trifluoromethyl)phenyl)propan-2-one increases density (1.3–1.4 g/cm³ estimated) compared to the target compound’s predicted ~1.06 g/cm³ .

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